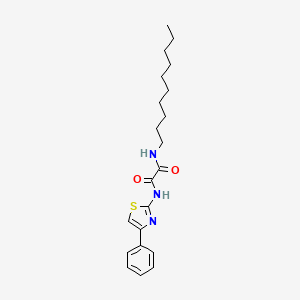![molecular formula C31H42N4O4 B11994198 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B11994198.png)
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-ditert-pentylphenoxy)-N-{4-[3-(4-morpholinyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, a morpholinyl group, and a pyrazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-ditert-pentylphenoxy)-N-{4-[3-(4-morpholinyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-ditert-pentylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Pyrazolyl Group: The phenoxy intermediate is then reacted with a hydrazine derivative to introduce the pyrazolyl group. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Formation of the Final Compound: The final step involves the coupling of the pyrazolyl intermediate with 4-(4-morpholinyl)phenyl acetic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-ditert-pentylphenoxy)-N-{4-[3-(4-morpholinyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2,4-ditert-pentylphenoxy)-N-{4-[3-(4-morpholinyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, coatings, and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-ditert-pentylphenoxy)-N-{4-[3-(4-morpholinyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Affecting Gene Expression: Altering the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-ditert-pentylphenoxy)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
- 2-(2,4-ditert-pentylphenoxy)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Uniqueness
2-(2,4-ditert-pentylphenoxy)-N-{4-[3-(4-morpholinyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C31H42N4O4 |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-(3-morpholin-4-yl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C31H42N4O4/c1-7-30(3,4)22-9-14-26(25(19-22)31(5,6)8-2)39-21-28(36)32-23-10-12-24(13-11-23)35-29(37)20-27(33-35)34-15-17-38-18-16-34/h9-14,19H,7-8,15-18,20-21H2,1-6H3,(H,32,36) |
Clé InChI |
UZCVBDFVRFFGMT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)CC(=N3)N4CCOCC4)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11994124.png)
![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11994136.png)
![2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11994148.png)

![(2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11994155.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11994159.png)
![2-methyl-N'-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide](/img/structure/B11994162.png)
![5-(4-chlorophenyl)-4-{[(E)-2-furylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994173.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11994178.png)
![7,9-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11994192.png)
![Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester](/img/structure/B11994197.png)



